Gadoxetate Disodium
CAS No.: 135326-22-6
Cat. No.: VC0528638
Molecular Formula: C23H31GdN3Na2O11
Molecular Weight: 728.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135326-22-6 |
---|---|
Molecular Formula | C23H31GdN3Na2O11 |
Molecular Weight | 728.7 g/mol |
IUPAC Name | disodium;2-[2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;gadolinium |
Standard InChI | InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;;2*+1/p-2 |
Standard InChI Key | CMCJQFVJLCWMBD-UHFFFAOYSA-L |
SMILES | CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Canonical SMILES | CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd] |
Appearance | Solid powder |
Introduction
Chemical Composition and Physicochemical Properties
Molecular Structure
Gadoxetate disodium (C₂₃H₂₈GdN₃Na₂O₁₁) consists of a gadolinium(III) ion chelated by a modified diethylenetriaminepentaacetic acid (DTPA) ligand with an ethoxybenzyl (EOB) moiety. The lipophilic EOB group enables selective hepatocyte uptake, while the hydrophilic DTPA component ensures renal clearance . The compound's IUPAC name—disodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)—reflects its intricate coordination chemistry .
Physicochemical Characteristics
Table 1 summarizes key physicochemical parameters:
The amphiphilic nature of gadoxetate disodium facilitates both aqueous solubility (critical for intravenous administration) and hepatocyte membrane interaction . Its thermodynamic stability constant (log K<sub>GdL</sub> = -23.46) ensures minimal free gadolinium release, reducing nephrogenic systemic fibrosis risk .
Pharmacokinetics and Biodistribution
Absorption and Distribution
Following intravenous injection at 0.025 mmol/kg (standard dose), gadoxetate disodium exhibits dual excretion pathways:
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Hepatobiliary excretion (50%): Mediated by organic anion-transporting polypeptides (OATPs) on hepatocyte basolateral membranes
Protein binding remains transient and weak (<10%), with a plasma half-life of 0.8–1.7 hours in patients with normal hepatic function . The ethoxybenzyl moiety drives hepatocellular uptake, achieving peak liver parenchyma enhancement 20–45 minutes post-injection .
Metabolic Profile
Gadoxetate disodium undergoes no hepatic metabolism, maintaining structural integrity until biliary or renal elimination . This stability is critical for minimizing gadolinium deposition in tissues, though long-term retention studies remain ongoing .
Clinical Applications in Hepatobiliary Imaging
Focal Liver Lesion Characterization
Gadoxetate disodium-enhanced MRI demonstrates 89–94% sensitivity and 88–93% specificity for differentiating hepatocellular carcinoma (HCC) from regenerative nodules in cirrhosis . The hepatobiliary phase (HBP) provides superior lesion-to-parenchyma contrast compared to extracellular agents, particularly for lesions <2 cm .
Biliary Tree Visualization
The 50% biliary excretion enables functional assessment of biliary anatomy and patency. HBP images acquired ≥60 minutes post-injection reliably depict:
Quantitative Liver Function Assessment
Emerging applications leverage the hepatocyte-specific uptake to quantify:
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Liver segmental function (via relative enhancement ratios)
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Transplant graft viability
Parameter | Gadoxetate Disodium | Extracellular Agents |
---|---|---|
AE Rate | 1.7% | 2.4–3.1% |
Nephrotoxicity Risk | 0.11% | 0.7–1.2% |
Motion Artifact Incidence | 12% | 2–4% |
HBP Image Quality | Superior | Not Applicable |
Technical Challenges and Optimization Strategies
Transient Severe Respiratory Motion
Occurring in 12% of examinations, this artifact predominantly affects arterial-phase images due to:
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Diaphragmatic spasm: Likely mediated by transient hypocalcemia from gadoxetate's chelating properties
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Injection parameters: 20 mL volumes (2 mL/s) increase incidence vs 10 mL (20% vs 10%, p=0.01)
Mitigation strategies include:
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Controlled breathing protocols: Expiratory breath-holds improve reproducibility
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Alternative k-space sampling: Compressed sensing or view-sharing techniques
Arterial-Phase Timing Challenges
The low gadolinium concentration (0.25 mmol/mL vs 0.5 mmol/mL in extracellular agents) necessitates precise bolus timing. Optimal arterial enhancement is achieved with:
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Test bolus or fluoroscopic triggering: For patients with cardiac output variations
Future Directions and Research Frontiers
Dose Optimization Studies
Ongoing trials investigate:
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Weight-adjusted vs fixed dosing: Balancing HBP enhancement and motion artifacts
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Split-dose protocols: Separating dynamic and hepatobiliary phase contrast
Quantitative Biomarker Development
Advanced pharmacokinetic modeling enables:
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Hepatocyte fraction quantification: Using HBP signal intensity ratios
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Biliary excretion kinetics: Assessing biliary obstruction severity
Pediatric Applications
Preliminary data in 52 pediatric patients (2 months–18 years) show:
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